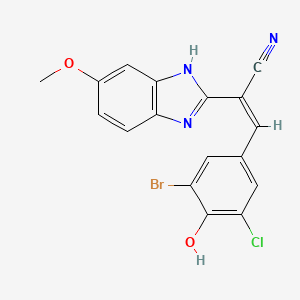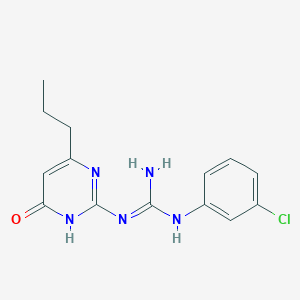
N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as CGP 4832, is a potent and selective inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding, maturation, and stabilization of a wide range of client proteins, including many oncogenic proteins. Therefore, Hsp90 inhibitors such as CGP 4832 have emerged as promising anticancer agents.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 binds to the N-terminal ATP-binding pocket of Hsp90, thus inhibiting its ATPase activity and preventing the maturation and stabilization of client proteins. This leads to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 has been shown to induce the expression of heat shock proteins (Hsps) in normal cells, which may confer cytoprotection against stressors such as heat, oxidation, and radiation. However, the overexpression of Hsps has also been associated with resistance to chemotherapy and radiotherapy in cancer cells. Therefore, the effects of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 on Hsps in normal and cancer cells need to be further investigated.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 has several advantages as a research tool, including its high potency and selectivity for Hsp90, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiotherapy. However, N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 also has some limitations, such as its poor solubility in aqueous media, which may require the use of organic solvents or surfactants in experiments.
Zukünftige Richtungen
Several future directions for research on N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 can be identified. Firstly, the effects of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 on Hsps in normal and cancer cells need to be further investigated, as this may have important implications for its clinical development. Secondly, the combination of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 with other anticancer agents, such as immune checkpoint inhibitors, may enhance its antitumor activity and overcome resistance mechanisms. Thirdly, the development of more potent and selective Hsp90 inhibitors, based on the structure of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832, may lead to the discovery of new anticancer agents with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 involves several steps, starting from 3-chloroaniline and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The intermediate product is then reacted with guanidine to yield N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832. The synthesis route has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 has been extensively studied in preclinical models of cancer, and has shown promising antitumor activity in various cancer types, including breast, lung, prostate, and colon cancer. N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and sensitize cancer cells to chemotherapy and radiotherapy.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-2-4-10-8-12(21)19-14(18-10)20-13(16)17-11-6-3-5-9(15)7-11/h3,5-8H,2,4H2,1H3,(H4,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGRUDFWLMVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

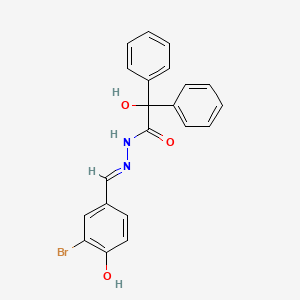
![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
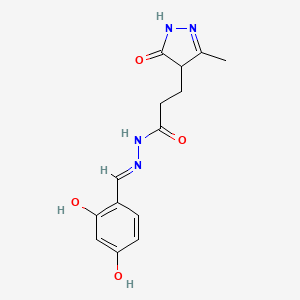
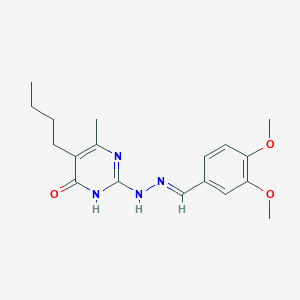
![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)
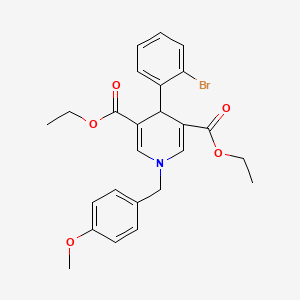
![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)
